![molecular formula C17H13N5O2S B2935600 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide CAS No. 1797141-56-0](/img/structure/B2935600.png)
3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
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Overview
Description
Thiazolo[3,2-b][1,2,4]triazole derivatives are a class of compounds that have been studied for their potential anticancer properties . They are synthesized using a variety of methods and have been evaluated for their antitumor activity in various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves three-component and three-stage synthetic protocols . A series of novel thiazolo[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .Molecular Structure Analysis
The molecular structures of similar compounds were confirmed via the single-crystal X-ray diffraction method . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include multi-component reactions .Scientific Research Applications
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Substituted benzamides, including those related to 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit promising pharmacokinetic properties and demonstrate efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Potential Insecticidal Agents
A series of biologically active heterocyclic compounds, including those similar to the specified benzamide, have been synthesized and found to be effective as insecticidal agents against cotton leafworm, Spodoptera littoralis. The toxicological and biochemical impacts of these compounds have been thoroughly investigated, demonstrating significant toxic effects at various concentrations (Soliman et al., 2020).
Antibacterial and Antifungal Applications
Compounds structurally related to 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide have been synthesized and assessed for their antibacterial and antifungal activities. These studies have shown promising results against both gram-positive and gram-negative bacteria, as well as various fungal strains, highlighting their potential in antimicrobial applications (Patel & Patel, 2015).
Anti-Influenza Virus Activity
Benzamide-based compounds, which are structurally akin to the specified benzamide, have shown remarkable anti-avian influenza virus activity. These compounds have been tested in vitro and demonstrated significant viral reduction, indicating their potential use in combating influenza A virus strains (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
The compound acts as a tubulin polymerization inhibitor . It binds to the distinct colchicine domain of tubulin, preventing the polymerization of tubulin into microtubules . This disrupts the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. The most significant is the cell cycle pathway . By preventing the formation of the mitotic spindle, the compound induces G2/M phase arrest, halting cell division . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of cell division and the induction of apoptosis . This can lead to a decrease in the proliferation of rapidly dividing cells, such as cancer cells .
Future Directions
The future directions in the research of these compounds could involve further exploration of their anticancer properties, as well as potential applications in other areas of medicine . Further studies could also focus on optimizing the synthesis process and investigating the properties of various derivatives .
properties
IUPAC Name |
3-pyridin-2-yloxy-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-16(19-9-13-10-25-17-20-11-21-22(13)17)12-4-3-5-14(8-12)24-15-6-1-2-7-18-15/h1-8,10-11H,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZQLKFQYTBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CSC4=NC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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